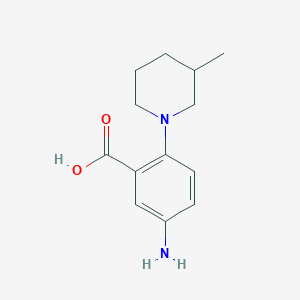

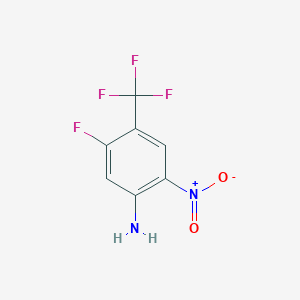

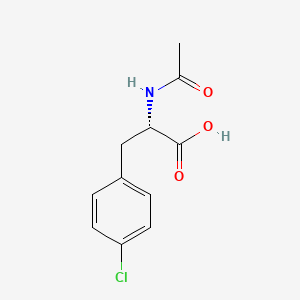

5-氨基-2-(3-甲基-1-哌啶基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic amino acids is demonstrated in the first paper, where a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed. The process involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with N-mono-substituted hydrazines yields the target compounds, with further N-alkylation using alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures were confirmed using NMR spectroscopy and HRMS .

Molecular Structure Analysis

The second paper provides insight into the molecular structure of a related compound, 2-amino-5-chloropyridine–benzoic acid. The carboxyl group of the benzoic acid is twisted away from the attached ring, and the molecules interact through hydrogen bonds, forming chains parallel to the direction. The crystal structure is further stabilized by weak hydrogen bonds, which is significant for understanding the molecular interactions and stability of similar compounds .

Chemical Reactions Analysis

In the third paper, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized. These compounds were found to be potent 5-HT4 receptor agonists or antagonists, depending on the substitution on the piperidine ring. The introduction of two methyl groups on the piperidine ring changed the pharmacological profile dramatically, indicating the sensitivity of the compound's activity to structural modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The N-Boc protection and esterification in the first paper suggest a strategy to modulate the compound's reactivity and solubility . The hydrogen bonding and crystal packing in the second paper indicate the solid-state properties, such as melting point and solubility, which are influenced by the molecular conformation and intermolecular interactions . The pharmacological activity described in the third paper reflects the chemical properties, such as receptor binding affinity, which is a result of the compound's molecular structure and substituents .

科学研究应用

降糖应用

- 5-氨基-2-(3-甲基-1-哌啶基)苯甲酸衍生物在降糖应用中显示出显著潜力。具体而言,研究已经突出了降糖苯甲酸衍生物中的结构-活性关系,指出了特定取代基在增强活性和延长作用时间方面在糖尿病治疗中的关键作用。值得注意的衍生物repaglinide已经获得FDA和EMEA批准,用于治疗2型糖尿病(Grell et al., 1998)。

抗微生物和杀螺活性

- 苯甲酸衍生物,包括与5-氨基-2-(3-甲基-1-哌啶基)苯甲酸相关的衍生物,已被发现具有抗微生物和杀螺特性。这一发现源于对Piper aduncum叶片的研究,揭示了存在具有显著抗菌活性的戊二烯基苯甲酸衍生物(Orjala et al., 1993)。

在天然产物生物合成中的作用

- 源自3-氨基-5-羟基苯甲酸的天然产物的生物合成,这是5-氨基-2-(3-甲基-1-哌啶基)苯甲酸的近亲,一直是一个研究课题。这项研究涵盖了AHBA衍生的天然产物的分子遗传学、化学和生物化学视角,为类似化合物的更广泛影响提供了见解(Kang et al., 2012)。

抗寄生虫特性

- 在抗寄生虫研究领域,来自Piper属的苯甲酸衍生物,包括与5-氨基-2-(3-甲基-1-哌啶基)苯甲酸有关的结构,已经证明具有疗效。这些化合物对利什曼原虫和克氏锥虫表现出显著活性,暗示了在治疗寄生虫感染方面的潜在应用(Flores et al., 2008)。

合成应用

- 已经探索了涉及5-氨基-2-(3-甲基-1-哌啶基)苯甲酸衍生物的合成途径,用于各种应用。例如,已经研究了从取代苯甲酸合成苯甲酰胺衍生物,以便在识别某些受体的变构调节剂的结合位点方面进行潜在应用(Wu et al., 2014)。

属性

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXVRSOPLAEAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443779 |

Source

|

| Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid | |

CAS RN |

78243-67-1 |

Source

|

| Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)